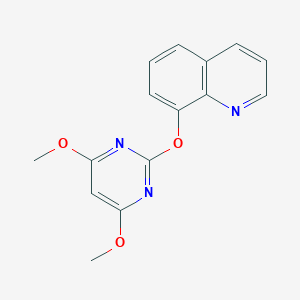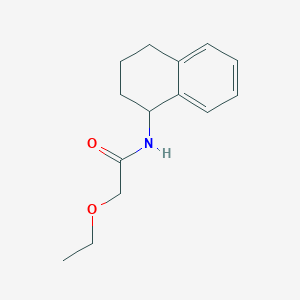
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MBSA is a sulfonamide derivative that belongs to the class of benzothiazole compounds. It has been extensively studied for its unique properties, and researchers have found several ways to synthesize it.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not well understood. However, studies have suggested that 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide may inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide may also inhibit the activity of other enzymes in the body, leading to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to have several biochemical and physiological effects. In animal models, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to reduce inflammation and inhibit the growth of cancer cells. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its unique properties, which make it an excellent probe for studying protein-ligand interactions. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is that its mechanism of action is not well understood. This makes it challenging to interpret the results of experiments involving 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One direction is to investigate its potential as an anti-tumor agent. Further studies are needed to determine the mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in inhibiting the growth of cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in reducing inflammation. In addition, future studies could investigate the use of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide as a fluorescent probe for studying protein-ligand interactions. Finally, future studies could investigate the potential use of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide as a marker for the presence of wastewater in surface water.
Conclusion:
In conclusion, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized through various methods, and it has been extensively studied for its unique properties. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its potential as an anti-tumor and anti-inflammatory agent, as well as a probe for studying protein-ligand interactions. Future studies could investigate its potential use in these areas, as well as its potential as a marker for the presence of wastewater in surface water.
Synthesemethoden
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of triethylamine. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can also be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of pyridine.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its anti-tumor activity. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been studied for its anti-inflammatory properties. It has been found to reduce inflammation in animal models of rheumatoid arthritis. In biochemistry, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used as a probe to study the binding of sulfonamide derivatives to carbonic anhydrase. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions. In environmental science, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used as a marker for the presence of wastewater in surface water.
Eigenschaften
Produktname |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H14N2O2S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-6-8-12(9-7-10)21(18,19)17-15-16-14-11(2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
LEDHIHBPHFWOJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
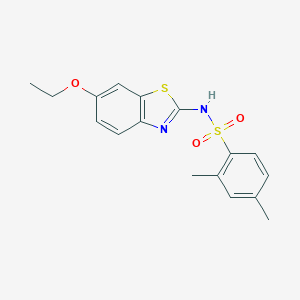
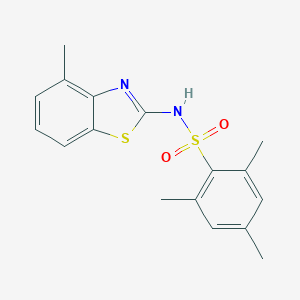

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

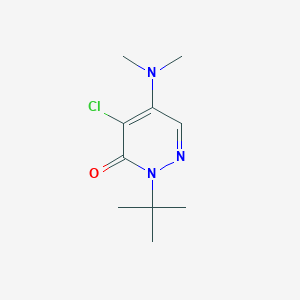
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
